3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Description
This compound is a bicyclic carboxylic acid derivative featuring a fused [3.2.0]heptane core, a 3-azabicyclo group, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . The bicyclo[3.2.0]heptane scaffold provides conformational rigidity, making it valuable in drug discovery for modulating pharmacokinetic properties or enhancing target binding .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEWVSCMZIHATN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid, often referred to as a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a nitrogen atom within its framework, which is significant for its biological interactions. Its IUPAC name is 3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid, and it has the molecular formula C22H21NO4 with a molecular weight of 363.41 g/mol.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various neurotransmitter systems, particularly influencing dopaminergic and serotonergic pathways. This interaction could potentially lead to analgesic and anti-inflammatory effects, similar to those observed in related compounds.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological properties:
- Analgesic Effects : Analogous compounds have demonstrated pain-relieving properties, suggesting potential applications in pain management.
- Anti-inflammatory Activity : Similar structures have shown efficacy in reducing inflammation, indicating that this compound could also have such properties.
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 3-Azabicyclo[2.2.1]heptane | Analgesic | Mimics fragments of biologically active molecules |
| 1-Azabicyclo[2.2.2]octane | Anti-inflammatory | Larger bicyclic framework alters reactivity |
| 6-Azabicyclo[4.2.0]octane | Antimicrobial | Contains additional ring affecting pharmacological profile |
Case Studies and Research Findings
- Pain Management Studies : In a study assessing the analgesic properties of bicyclic compounds, it was found that derivatives similar to this compound exhibited significant pain reduction in animal models when administered at specific dosages (Petz & Wanner, 2013).
- Inflammation Inhibition : A comparative study demonstrated that compounds with similar structural features inhibited inflammatory markers in vitro, supporting the hypothesis that this compound could possess anti-inflammatory effects (Pendergrass et al., 2024).
Scientific Research Applications
Drug Discovery
The azabicyclo[3.2.0]heptane scaffold has been investigated for its pharmacological properties. Compounds derived from this structure have shown promise as:
- Opioid Receptor Modulators : Research indicates that modifications to the azabicyclo structure can yield compounds that act as agonists or antagonists at opioid receptors, potentially leading to new pain management therapies without the addictive properties of traditional opioids .
- Neurotransmitter Reuptake Inhibitors : Some derivatives have been studied for their ability to inhibit the reuptake of neurotransmitters, similar to the action of cocaine, which could have implications in treating depression and anxiety disorders .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid. These compounds exhibit activity against resistant bacterial strains, suggesting their potential as new antibiotics or adjuncts to existing treatments .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays, particularly targeting urease and alpha-amylase enzymes. These studies are crucial for developing treatments for conditions like kidney stones and diabetes, respectively .
Case Study 1: Opioid Receptor Modulation
A study conducted by Andreotti's group demonstrated that specific modifications to the azabicyclo[3.2.0]heptane structure resulted in potent agonists at the kappa-opioid receptor (KOR). These findings indicate that such compounds could serve as alternatives in opioid therapy, providing pain relief with reduced side effects .
Case Study 2: Antimicrobial Development
Research published in a peer-reviewed journal highlighted the synthesis of structural analogues based on the azabicyclo framework that exhibited significant antimicrobial activity against resistant strains of bacteria. This work underscores the potential of these compounds in addressing global health challenges posed by antibiotic resistance .
Data Table: Summary of Applications
| Application Area | Description | Example Compounds | Potential Benefits |
|---|---|---|---|
| Drug Discovery | Modulators of opioid receptors | Various derivatives | Pain management without addiction |
| Neurotransmitter Inhibition | Inhibitors affecting neurotransmitter reuptake | Cocaine analogues | Potential treatment for depression and anxiety |
| Antimicrobial Activity | Compounds effective against resistant bacterial strains | Azabicyclo derivatives | New antibiotics or adjunct therapies |
| Enzyme Inhibition | Inhibitors targeting urease and alpha-amylase | Structural analogues | Treatment for kidney stones and diabetes |
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
Key Structural Differences
Structural Insights :
- Larger systems (e.g., [3.3.1]nonane) reduce strain but increase molecular weight and steric bulk .
- Substituent Positioning : The 3-aza group in the target compound vs. 2-aza in [3.1.1]heptane derivatives alters nitrogen accessibility, influencing reactivity in peptide coupling or metal coordination .
Physicochemical Properties
- Molecular Weight: The target compound (377.44 g/mol) is intermediate in size compared to lighter cyclobutane derivatives (337.38 g/mol) and heavier difluoro-nonane analogs (463.45 g/mol) .
- Polarity : The Fmoc group introduces hydrophobicity, while the carboxylic acid enhances solubility in polar solvents. Cyclobutane derivatives may exhibit higher polarity due to reduced steric shielding .
Q & A
Advanced Research Question
- Chromatography : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) resolves diastereomers and detects impurities .
- Spectroscopy : H NMR (500 MHz, DMSO-d6) confirms stereochemistry via coupling constants (e.g., Hz for bicyclic protons) .
- Mass Spectrometry : High-resolution MALDI-TOF verifies molecular weight (±0.5 Da) and detects oxidation byproducts .
How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Data Contradiction Analysis
Multiple SDS lack data on melting points, solubility, and decomposition temperatures . To resolve:
- Experimental Determination : Perform differential scanning calorimetry (DSC) for melting points and thermogravimetric analysis (TGA) for thermal stability .
- Solubility Profiling : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–13) under controlled conditions .
- Comparative Studies : Cross-reference with structurally similar Fmoc-protected bicyclic compounds (e.g., azabicyclooctanes) to infer trends .
What strategies minimize racemization during Fmoc deprotection of this compound in peptide synthesis?
Advanced Research Question
- Deprotection Time : Limit piperidine exposure to 10–15 minutes to reduce base-induced racemization .
- Additives : Incorporate 0.1 M HOBt or Oxyma Pure to stabilize the intermediate carbamate .
- Low-Temperature SPPS : Conduct synthesis at 4°C to slow racemization kinetics .
How does the azabicycloheptane scaffold influence peptide conformational stability compared to linear analogs?
Advanced Research Question
The bicyclic structure enforces:
- Restricted Flexibility : Circular dichroism (CD) and molecular dynamics (MD) simulations show reduced backbone mobility, enhancing proteolytic resistance .
- Helical Induction : In α-helical peptides, the scaffold stabilizes i→i+4 hydrogen bonding, confirmed by X-ray crystallography .
- Bioactivity : Compared to linear analogs, azabicycloheptane-containing peptides exhibit improved receptor binding (e.g., IC50 values 2–5x lower in GPCR assays) .
What are the environmental handling considerations for waste containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
